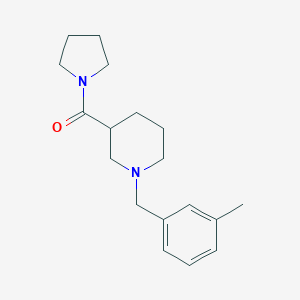
1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine, also known as MPHP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. MPHP is structurally similar to other cathinones, such as MDPV and α-PVP, which have been associated with adverse effects on human health. The purpose of
Wirkmechanismus
1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine acts as a potent dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is associated with euphoria, increased energy, and heightened alertness. 1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine also has an affinity for serotonin transporters, which may contribute to its psychoactive effects. The exact mechanism of action of 1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been shown to have a number of biochemical and physiological effects. It increases dopamine levels in the brain, which leads to euphoria, increased energy, and heightened alertness. 1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine also has an affinity for serotonin transporters, which may contribute to its psychoactive effects. In addition, 1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been shown to have cardiovascular effects, including increased heart rate, blood pressure, and body temperature. It has also been associated with seizures and other adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has a number of advantages and limitations for lab experiments. One advantage is that it is a potent dopamine reuptake inhibitor, which makes it useful for investigating the role of dopamine in various physiological and behavioral processes. However, one limitation is that it has been associated with adverse effects on human health, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine. One area of research is to investigate the exact mechanism of action of 1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine and its effects on various physiological and behavioral processes. Another area of research is to investigate the potential therapeutic uses of 1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine, such as in the treatment of depression and other psychiatric disorders. Finally, more research is needed to investigate the long-term effects of 1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine on human health and to develop strategies for minimizing its adverse effects.
Synthesemethoden
1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine can be synthesized using a variety of methods, including reductive amination, Grignard reaction, and Mannich reaction. The most common method involves the Mannich reaction, which involves the condensation of 1-(3-methylbenzyl)piperidine with formaldehyde and pyrrolidine-1-carboxylic acid. The resulting product is then purified using various chromatography techniques.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been used in scientific research to investigate its psychoactive effects. Studies have shown that 1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine acts as a potent dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is associated with euphoria, increased energy, and heightened alertness. 1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has also been shown to have an affinity for serotonin transporters, which may contribute to its psychoactive effects.
Eigenschaften
Produktname |
1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine |
|---|---|
Molekularformel |
C18H26N2O |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
[1-[(3-methylphenyl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C18H26N2O/c1-15-6-4-7-16(12-15)13-19-9-5-8-17(14-19)18(21)20-10-2-3-11-20/h4,6-7,12,17H,2-3,5,8-11,13-14H2,1H3 |
InChI-Schlüssel |
SMXVTZJXOQAMLM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2CCCC(C2)C(=O)N3CCCC3 |
Kanonische SMILES |
CC1=CC(=CC=C1)CN2CCCC(C2)C(=O)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino]propanamide](/img/structure/B247225.png)
![N-(4-bromophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247237.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247240.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(2,3-dimethoxybenzyl)piperazine](/img/structure/B247253.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B247254.png)
![(3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B247260.png)
![1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247261.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(phenoxyacetyl)piperidine](/img/structure/B247267.png)
![1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247270.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine](/img/structure/B247272.png)


